molecular formula C13H16BrFN2O2 B2418477 5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide CAS No. 2094211-21-7

5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide

Cat. No.: B2418477
CAS No.: 2094211-21-7
M. Wt: 331.185
InChI Key: XSILCBRPHXDAGT-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of bromine, fluorine, and a hydroxycyclohexyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The pyridine ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.

    Carboxylation: The brominated and fluorinated pyridine is then subjected to carboxylation to introduce the carboxamide group.

    Hydroxycyclohexyl Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    5-chloro-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide: Similar structure with chlorine instead of bromine.

    5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of 5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O2/c14-10-6-9(7-16-11(10)15)12(18)17-8-13(19)4-2-1-3-5-13/h6-7,19H,1-5,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSILCBRPHXDAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(N=C2)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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